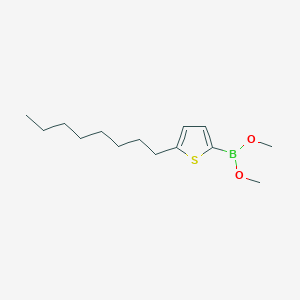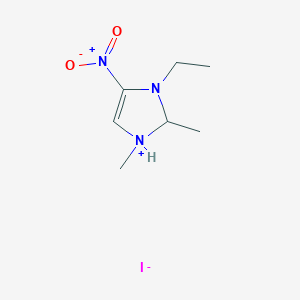![molecular formula C18H29F2NO3 B14219650 Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- CAS No. 821801-06-3](/img/structure/B14219650.png)
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is a chemical compound with the molecular formula C19H31F2NO3 This compound is characterized by the presence of a dodecanamide backbone, with two fluorine atoms and a ketone group attached to the third carbon, and an oxocyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- typically involves the following steps:
Formation of the Dodecanamide Backbone: The initial step involves the preparation of dodecanamide through the reaction of dodecanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of Fluorine Atoms:
Attachment of the Oxocyclohexyl Group: The final step involves the attachment of the oxocyclohexyl group to the nitrogen atom. This can be achieved through a nucleophilic substitution reaction using an appropriate oxocyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Functionalized amides with various substituents
Scientific Research Applications
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ketone and amide groups can participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclopentyl]-
- Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocycloheptyl]-
Uniqueness
Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]- is unique due to its specific structural features, including the oxocyclohexyl group and the positioning of the fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
821801-06-3 |
|---|---|
Molecular Formula |
C18H29F2NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]dodecanamide |
InChI |
InChI=1S/C18H29F2NO3/c1-2-3-4-5-6-7-8-13-16(23)18(19,20)17(24)21-14-11-9-10-12-15(14)22/h14H,2-13H2,1H3,(H,21,24)/t14-/m0/s1 |
InChI Key |
RQMOMMWSBYKSIW-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)C(C(=O)N[C@H]1CCCCC1=O)(F)F |
Canonical SMILES |
CCCCCCCCCC(=O)C(C(=O)NC1CCCCC1=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


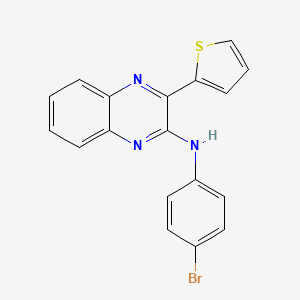
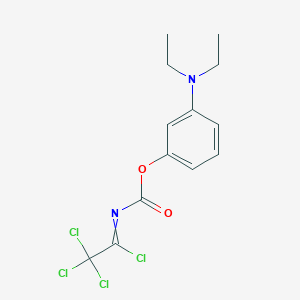
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
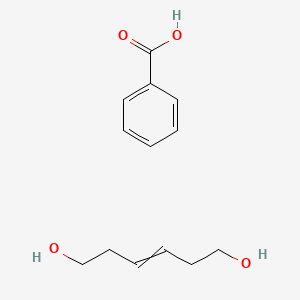
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
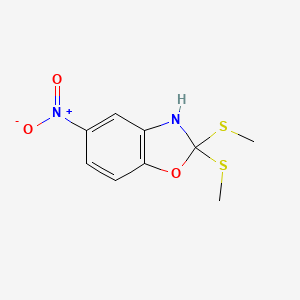
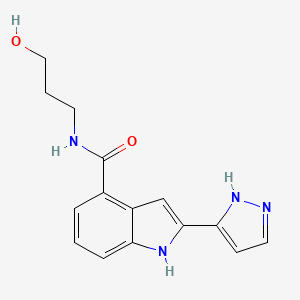
![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
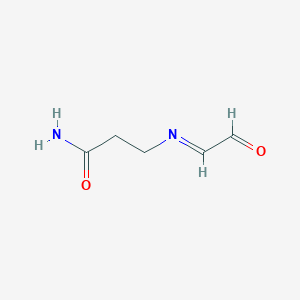
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
